2,6-Dimethyl-nicotinic acid methyl ester

描述

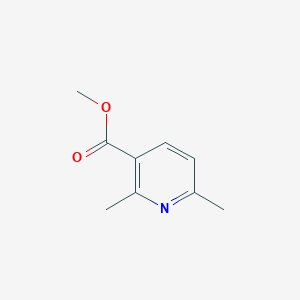

2,6-Dimethyl-nicotinic acid methyl ester is an organic compound belonging to the class of esters. It is derived from nicotinic acid, also known as niacin, which is a form of vitamin B3. This compound is characterized by the presence of two methyl groups attached to the 2nd and 6th positions of the nicotinic acid ring, and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-nicotinic acid methyl ester typically involves the esterification of 2,6-Dimethyl-nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2,6-Dimethyl-nicotinic acid+MethanolAcid Catalyst2,6-Dimethyl-nicotinic acid methyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the process.

化学反应分析

Types of Reactions: 2,6-Dimethyl-nicotinic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acid groups.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: 2,6-Dimethyl-nicotinic acid.

Reduction: 2,6-Dimethyl-nicotinic alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Pharmaceutical Synthesis

2,6-Dimethyl-nicotinic acid methyl ester is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs with specific biological activities. For instance, it is utilized in the synthesis of 2,6-Dimethyl-3-pyridinecarboxylic acid, which has been explored for its pharmacological properties .

Table 1: Applications in Pharmaceutical Synthesis

| Compound | Role of this compound |

|---|---|

| 2,6-Dimethyl-3-pyridinecarboxylic acid | Intermediate for synthesis |

| Methyl nicotinate | Precursor for bioactive derivatives |

Research has indicated that derivatives of nicotinic acid esters exhibit various biological activities, including vasodilation and potential anti-inflammatory effects. Methyl nicotinate, a closely related compound, has been shown to enhance local blood flow and induce vasodilation through the release of prostaglandins . Similar mechanisms may be hypothesized for this compound.

Case Study: Vasodilation Effects

A study demonstrated that topical application of methyl nicotinate resulted in significant cutaneous vasodilation in human subjects. This suggests that this compound could have similar applications in enhancing blood flow and treating conditions related to poor circulation.

Potential Therapeutic Uses

The compound's structural characteristics may also make it suitable for developing treatments for cardiovascular diseases (CVD). Research indicates that derivatives can target multiple proteins involved in CVD pathways . The ability to modify the compound further enhances its therapeutic potential.

Table 2: Potential Therapeutic Applications

| Therapeutic Area | Mechanism of Action |

|---|---|

| Cardiovascular diseases | Targeting proteins involved in vascular function |

| Anti-inflammatory treatments | Modulating prostaglandin release |

Example Synthesis Protocol

- Starting Material : 2-Methyl-5-ethylpyridine

- Reagents : Sulfuric acid, nitric acid

- Conditions : Elevated temperatures (140° to 225°C)

- Yield : Approximately 69.7% for the methyl ester product

作用机制

The mechanism of action of 2,6-Dimethyl-nicotinic acid methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

相似化合物的比较

- 2,6-Dimethyl-nicotinic acid ethyl ester

- 2,6-Dichloroisonicotinic acid methyl ester

- 2,6-Dimethyl-nicotinic acid

Comparison: 2,6-Dimethyl-nicotinic acid methyl ester is unique due to its specific ester functional group and the presence of two methyl groups at the 2nd and 6th positions. This structural configuration imparts distinct chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. For instance, the ethyl ester variant may exhibit different solubility and reactivity profiles, while the dichloro derivative may have enhanced electron-withdrawing effects, influencing its chemical behavior.

生物活性

2,6-Dimethyl-nicotinic acid methyl ester (DMNA) is a derivative of nicotinic acid that has garnered interest for its potential biological activities. This compound, characterized by its pyridine ring with methyl substitutions, exhibits various pharmacological properties that make it a subject of research in medicinal chemistry and pharmacology.

- Molecular Formula : C8H11NO2

- Molecular Weight : 155.18 g/mol

- CAS Number : 582303-10-4

Synthesis

DMNA can be synthesized through several methods, typically involving the esterification of 2,6-dimethyl-nicotinic acid with methanol. One common synthetic route includes the use of reagents like sulfuric acid as a catalyst under reflux conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that DMNA exhibits notable antimicrobial activity. In vitro studies have shown that DMNA can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

DMNA has been evaluated for its anti-inflammatory properties. Studies reveal that it can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models stimulated with lipopolysaccharides (LPS). This effect is attributed to the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of DMNA suggest that it may have potential applications in treating neurodegenerative diseases. In rodent models, DMNA administration resulted in reduced oxidative stress markers and improved cognitive function, likely due to its ability to modulate neurotransmitter levels and protect neuronal integrity .

The biological activity of DMNA can be attributed to its interaction with various molecular targets:

- Receptor Modulation : DMNA may act as an agonist for nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and synaptic plasticity.

- Inflammatory Pathway Inhibition : By inhibiting key signaling pathways such as NF-κB, DMNA reduces the expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of DMNA against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 64 µg/mL, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Activity

In an experimental model of acute inflammation induced by carrageenan, DMNA administration led to a marked decrease in paw edema compared to control groups. The study concluded that DMNA could serve as a candidate for developing new anti-inflammatory drugs targeting chronic inflammatory conditions .

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,6-Dimethyl-nicotinic acid | Structure | Antimicrobial, anti-inflammatory |

| Nicotinic acid | Structure | Mild anti-inflammatory |

| Methyl nicotinate | Structure | Neuroprotective properties |

属性

IUPAC Name |

methyl 2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMDYJLHJDTZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564551 | |

| Record name | Methyl 2,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127067-18-9 | |

| Record name | Methyl 2,6-dimethyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127067-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。